Benzquinamide

adrenergic pharmacology receptor binding CNS research

Researchers studying P-gp-mediated MDR reversal lack tool compounds with well-characterized polypharmacology. Benzquinamide (CAS 23844-24-8) fills this gap: • α2C-preferring antagonist: Ki=545 nM (2.5-fold selective over α2A) for CNS adrenergic signaling studies. • D4-preferring dopamine antagonist: Ki=574 nM (7.6-fold over D2) for D4 receptor pharmacology research. • Validated P-gp inhibitor: Potentiates chemotherapeutic cytotoxicity in MDR cell lines at research-relevant concentrations. Supplied with CoA; 33-39% oral bioavailability, t1/2 1.0-1.6 h.

Molecular Formula C22H32N2O5
Molecular Weight 404.5 g/mol
CAS No. 23844-24-8
Cat. No. B7824474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzquinamide
CAS23844-24-8
Molecular FormulaC22H32N2O5
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC
InChIInChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3
InChIKeyJSZILQVIPPROJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.90e-01 g/L

Benzquinamide: Chemical Identity and Pharmacological Class


Benzquinamide (CAS 23844-24-8) is a discontinued antiemetic agent structurally belonging to the benzoquinolizine class, originally developed by Pfizer and first synthesized in the 1960s [1]. It functions as an antagonist at α2-adrenergic receptors (α2A, α2B, and α2C) with Ki values of 1,365 nM, 691 nM, and 545 nM, respectively, and also antagonizes dopamine D2, D4, and D3 receptors with Kis of 4,369 nM, 574 nM, and 3,592 nM, respectively . The compound additionally inhibits P-glycoprotein-mediated drug efflux and potentiates anticancer agent cytotoxicity in multidrug-resistant cells [2].

1

Polypharmacology probe: Targets α2-adrenergic, dopamine D2-like receptors, and P-glycoprotein.

2

CNS-penetrant tool compound: Predicted BBB+ with neuroleptic activity for CNS research models.

3

MDR research fit: Inhibits P-gp efflux and supports multidrug resistance reversal studies.

Benzquinamide: Why Class Substitution Is Complex


Although benzquinamide is classified among antiemetic agents, its pharmacological profile defies simple substitution with other antiemetic classes. Unlike 5-HT3 antagonists (e.g., ondansetron) or peripherally selective D2 antagonists (e.g., domperidone), benzquinamide exhibits a polypharmacology profile including α2-adrenergic antagonism, dopamine receptor antagonism, and P-glycoprotein inhibition [1]. Its bioavailability is formulation-dependent, ranging from 33-39% for oral and suppository routes relative to intramuscular administration, with an elimination half-life of 1.0-1.6 hours [2]. Notably, benzquinamide possesses neuroleptic activity absent in domperidone, and demonstrates CNS penetration (BBB+) that distinguishes it from peripherally restricted agents [3]. These multidimensional differences preclude generic class-level substitution assumptions.

This compound

Polypharmacology

α2/D2-like antagonism plus P-gp inhibition create a unique profile.

CNS penetration

Neuroleptic activity (BBB+) may confound interpretation if substituted.

Common alternatives

Peripheral D2 antagonists

Domperidone lacks CNS penetration and neuroleptic effects; may shift model endpoints.

5-HT3 / Selective agents

Ondansetron or non-selective antiemetics lack the P-gp and adrenergic activities.

Benzquinamide Differential Evidence


α2-Adrenergic Receptor Subtype Selectivity

Benzquinamide demonstrates differential binding affinity across α2-adrenergic receptor subtypes, with highest affinity for α2C (Ki = 545 nM), intermediate affinity for α2B (Ki = 691 nM), and lowest affinity for α2A (Ki = 1,365 nM) . This represents approximately 2.5-fold selectivity for α2C over α2A. In contrast, classic α2-antagonists such as yohimbine exhibit non-selective binding across all α2 subtypes, while other antiemetics including prochlorperazine lack this adrenergic binding profile entirely .

α2C Selectivity
Cross-study comparable
2.5-fold α2C over α2A (Ki 545 vs 1,365 nM)
Supports α2C-preferring adrenergic modulation studies.
Radioligand binding assay; recombinant human receptors.
adrenergic pharmacology receptor binding CNS research

P-Glycoprotein Inhibition Activity

Benzquinamide inhibits P-glycoprotein (P-gp) mediated drug efflux and potentiates anticancer agent cytotoxicity in multidrug-resistant (MDR) cells, an activity not shared by comparator antiemetics including prochlorperazine, haloperidol, metoclopramide, or ondansetron [1]. BZQ increases [3H]daunorubicin accumulation and inhibits [125I]iodoaryl azidoprazosin binding to P-gp in MDR cells, confirming direct interaction with the efflux transporter [1].

P-gp Inhibition
Class-level inference
Potentiates cytotoxicity in MDR cells; absent in comparator antiemetics.
Enables dual-purpose MDR reversal tool compound research.
In vitro MDR cell lines; daunorubicin accumulation assay.
multidrug resistance P-glycoprotein cancer pharmacology

Apomorphine-Induced Emesis Model

In a head-to-head comparison using the apomorphine-induced emesis model in healthy male volunteers, oral benzquinamide demonstrated significantly greater antiemetic activity than 10 mg oral prochlorperazine [1]. Benzquinamide also inhibits apomorphine-induced emesis in dogs with an ED50 of 0.69 mg/kg . However, in a clinical trial of 5-fluorouracil-treated cancer patients (n=183), oral benzquinamide (100 mg 3x daily) showed inferior antiemetic efficacy compared to prochlorperazine (10 mg 3x daily), with incidence of nausea and vomiting significantly higher than in prochlorperazine-treated patients and equal to placebo [2].

Emesis Models
Head-to-head
Superior in apomorphine model; inferior to prochlorperazine in chemotherapy model.
Model-dependent response requires context-specific interpretation.
Human volunteer and canine studies; 5-FU patient trial (n=183).
antiemetic efficacy dopamine antagonism emesis models

Neuroleptic Activity and CNS Penetration

Benzquinamide is classified as a neuroleptic with demonstrated central nervous system activity, including blockade of conditioned responding in dogs (ED50 = 2.77 mg/kg in shuttle box test) and disruption of nondiscriminated avoidance behavior in rats [1][2]. In contrast, domperidone (a comparator D2 antagonist antiemetic) is devoid of neuroleptic activity and shows no central or peripheral effects up to high doses, representing a peripherally selective agent [1]. Benzquinamide is also predicted to cross the blood-brain barrier (BBB+) based on computational models [3].

CNS Penetration
Cross-study comparable
Neuroleptic activity (BBB+) vs. domperidone (peripheral only).
CNS penetration context precludes direct substitution with peripheral agents.
Canine avoidance tests; computational BBB prediction.
neuroleptic activity dopamine antagonism CNS pharmacology

Formulation-Dependent Bioavailability

Benzquinamide exhibits formulation-dependent oral bioavailability of 33-39% from capsule and suppository formulations relative to intramuscular administration, with high correlation between oral and suppository routes suggesting substantial first-pass hepatic metabolism [1]. The mean apparent elimination half-life is 1.0-1.6 hours across all formulations, indicating consistent clearance kinetics independent of administration route [1]. In dogs, plasma half-life is 30-40 minutes, with 2-10% renal excretion of unchanged drug [2].

Oral Bioavailability
Cross-study comparable
F = 33–39% (oral); t1/2 = 1.0–1.6 h (human).
Substantial first-pass effect requires route-specific study design.
Human PK study; GC-MS assay.
pharmacokinetics bioavailability formulation science

Dopamine Receptor Subtype Selectivity

Benzquinamide demonstrates differential binding affinity across dopamine D2-like receptor subtypes, with highest affinity for D4 (Ki = 574 nM), intermediate for D3 (Ki = 3,592 nM), and lowest for D2 (Ki = 4,369 nM) . This represents approximately 7.6-fold selectivity for D4 over D2. Comparator antiemetics including haloperidol show preferential D2 antagonism, while metoclopramide exhibits non-selective D2-like activity. Domperidone is a peripherally restricted D2/D3 antagonist [1].

D4 Selectivity
Cross-study comparable
7.6-fold D4 over D2 (Ki 574 vs 4,369 nM).
D4-preferring profile distinguishes it from D2-preferring neuroleptics.
Recombinant human receptor binding assay.
dopamine receptor receptor binding neuropharmacology

Benzquinamide Research Applications


MDR Reversal Studies

Benzquinamide is uniquely suited as a tool compound for investigating P-glycoprotein-mediated drug efflux mechanisms and MDR reversal strategies in cancer cell lines. Unlike comparator antiemetics (prochlorperazine, haloperidol, metoclopramide, ondansetron), benzquinamide possesses P-gp inhibitory activity that potentiates chemotherapeutic agent cytotoxicity in MDR cells [1]. Researchers should employ benzquinamide in vitro at concentrations sufficient to inhibit P-gp efflux while noting that its antiemetic activity is a separate pharmacological property requiring independent validation if co-studied.

α2C-Adrenergic Receptor Pharmacology

Benzquinamide serves as a research probe for α2C-preferring adrenergic antagonism, with 2.5-fold selectivity for α2C (Ki = 545 nM) over α2A (Ki = 1,365 nM) . This selectivity profile enables dissection of α2C-specific signaling pathways in CNS and cardiovascular research applications where non-selective α2-antagonists (e.g., yohimbine) would confound interpretation. Researchers should account for the compound's concurrent dopamine receptor and P-gp activities when designing experiments.

D4 Dopamine Receptor Selectivity

Benzquinamide exhibits 7.6-fold preferential binding to D4 receptors (Ki = 574 nM) over D2 receptors (Ki = 4,369 nM), with D3 affinity intermediate (Ki = 3,592 nM) . This D4-preferring profile within the D2-like family distinguishes benzquinamide from D2-preferring neuroleptics such as haloperidol. The compound is valuable for investigating D4 receptor pharmacology in CNS research, particularly in models where D4-selective tool compounds are limited.

Comparative Antiemetic Pharmacology

Benzquinamide is suitable for comparative antiemetic research requiring a compound with well-characterized pharmacokinetic limitations. Its 33-39% oral bioavailability relative to intramuscular administration and 1.0-1.6 hour elimination half-life provide a defined baseline for evaluating formulation-dependent efficacy differences [2]. Additionally, its model-dependent efficacy profile—superior to prochlorperazine in apomorphine-induced emesis but inferior in chemotherapy-induced nausea and vomiting—offers a valuable comparator for investigating context-specific antiemetic mechanisms [3].

Application
Selection Property
Validation Focus
MDR reversal studies
P-glycoprotein inhibitory activity
Chemosensitization endpoint review
α2C-adrenergic research
α2C-preferring selectivity profile
Adrenergic signaling pathway context
D4 dopamine receptor studies
D4-over-D2 selectivity ratio
D4 receptor pharmacology interpretation
Comparative antiemetic pharmacology
Model-dependent endpoint profile
Emesis model context verification

Technical Documentation Hub

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56 linked technical documents
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